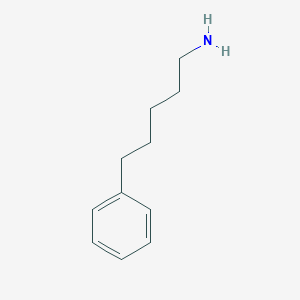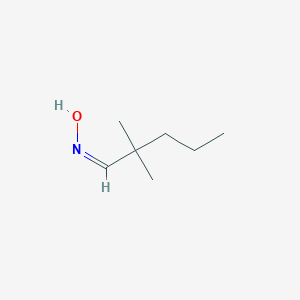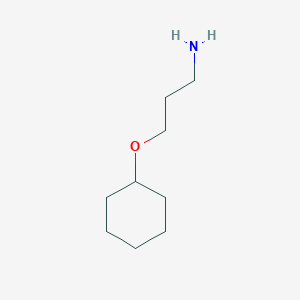
Dibenzyloxydichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyloxydichlorosilane is an organosilicon compound with the chemical formula C6H5CH2O[SiCl2(CH3)2]. It is a colorless liquid that is soluble in organic solvents such as benzene and dimethylformamide but insoluble in water . This compound is relatively stable at room temperature and is widely used in various fields, including medical research, environmental research, and industrial applications.
Aplicaciones Científicas De Investigación
Dibenzyloxydichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
Target of Action
This compound is a chemical compound used primarily as a chemical intermediate Instead, it is likely used in the synthesis of other compounds, where it reacts with specific reagents to form the desired products .
Mode of Action
As a chemical intermediate, its primary role is likely in the formation of other compounds rather than interacting with biological targets .
Biochemical Pathways
This is likely due to its role as a chemical intermediate rather than a biologically active compound .
Result of Action
This compound is known to cause severe skin burns and eye damage, and may cause respiratory irritation when inhaled . These effects are likely due to its chemical properties rather than any specific interaction with biological targets .
Action Environment
The action of this compound is likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect its reactivity and stability, which in turn can influence its effectiveness as a chemical intermediate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibenzyloxydichlorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with benzyl alcohol. This reaction typically requires an inert atmosphere to prevent interference from oxygen and moisture . Another method involves the reaction of dichlorodimethylsilane with sodium benzyl alcohol under similar conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzyloxydichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Hydrolysis: In the presence of moisture, it can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Moisture: Hydrolysis reactions occur readily in the presence of water or moisture.
Catalysts: Acid or base catalysts can facilitate condensation reactions.
Major Products:
Substitution Reactions: Products include various substituted silanes.
Hydrolysis: Major products are silanols and hydrochloric acid.
Condensation Reactions: Siloxane bonds are formed, leading to the creation of polysiloxanes.
Comparación Con Compuestos Similares
- Silane
- Monochlorosilane
- Dichlorosilane
- Trichlorosilane
- Silicon Tetrachloride
Comparison: Dibenzyloxydichlorosilane is unique due to its specific structure, which includes benzyl groups and dichlorosilane moieties. This structure imparts distinct reactivity and solubility properties compared to other chlorosilanes. For example, while silane and monochlorosilane are highly reactive and pyrophoric, this compound is more stable and less reactive with moisture .
Propiedades
IUPAC Name |
dichloro-bis(phenylmethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O2Si/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWSBNXBRAPNNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550876 |
Source


|
| Record name | Bis(benzyloxy)(dichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18414-52-3 |
Source


|
| Record name | Bis(benzyloxy)(dichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Spiro[5.5]undecane](/img/structure/B92164.png)





